{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine
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Overview
Description
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine is a complex organic compound characterized by its unique structural features, which include an ethoxy group, a methyl group, and a methylethyl group attached to a phenyl ring, along with a sulfonyl group and a pyridylmethyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine typically involves multi-step organic reactions. One common route starts with the preparation of the phenyl sulfonyl intermediate. This can be achieved by sulfonylation of 4-ethoxy-2-methyl-5-(methylethyl)phenol using a sulfonyl chloride reagent under basic conditions. The resulting sulfonyl chloride intermediate is then reacted with 2-pyridylmethylamine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The aromatic ring and the pyridyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyridyl moiety.
Scientific Research Applications
Chemistry
In organic synthesis, {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In the materials science field, the compound could be used in the design of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in these interactions by forming hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine: Similar in structure but with variations in the substituents on the phenyl ring or the pyridyl group.
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine: Differing by the presence of a methoxy group instead of an ethoxy group.
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine: Differing by the position of the pyridyl group.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity. Its specific structural features allow for targeted interactions in both chemical and biological systems, setting it apart from similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-ethoxy-2-methyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-5-23-17-10-14(4)18(11-16(17)13(2)3)24(21,22)20-12-15-8-6-7-9-19-15/h6-11,13,20H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDUAUJNLBFAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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